4-Bromo-2,5-dimethoxyaniline

Fragment-based drug discovery Surface plasmon resonance Signal recognition particle

Researchers developing antibacterial FBDD campaigns require validated fragment hits with resolved binding modes. CAS 244236-98-4 offers a solved X-ray co-crystal structure (PDB 6DLX, 1.85Å) against FtsY. - **Biophysical Data:** SPR-confirmed KD of ~480 μM; occupies Trp343/Phe365 pockets. - **Synthetic Utility:** Para-bromine enables Suzuki/Buchwald-Hartwig couplings; free amine for diversification. - **Supply:** ≥98% purity; immediate shipment for medicinal chemistry workflows.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 244236-98-4
Cat. No. B3050232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxyaniline
CAS244236-98-4
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)OC)Br
InChIInChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
InChIKeyYLONQFVJDASUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethoxyaniline: Overview


4-Bromo-2,5-dimethoxyaniline (CAS 244236-98-4) is a polysubstituted aniline derivative featuring a bromine atom at the para position and methoxy groups at the 2- and 5-positions of the aromatic ring [1]. With a molecular weight of 232.07 g·mol⁻¹, it falls within the fragment-sized chemical space (MW < 250 Da) favored for fragment-based drug discovery (FBDD) campaigns [2]. The compound serves as a versatile synthetic intermediate, enabling diversification via cross-coupling at the aryl bromide handle or functionalization through the free primary amine, and has been specifically identified as a validated fragment hit (Fragment 3) targeting the bacterial signal recognition particle (SRP) receptor FtsY [3].

Workflow
Fragment-based drug discovery (bacterial SRP FtsY target)
Selection
para-Bromo-2,5-dimethoxy scaffold with amine and bromide handles
Use Context
Synthetic intermediate, antimicrobial screening compound

Why Generic Substitution Fails


Generic substitution of 4-Bromo-2,5-dimethoxyaniline with the non-brominated parent 2,5-dimethoxyaniline (CAS 102-56-7) or with regioisomeric brominated anilines (e.g., 4-bromo-2-methylaniline or 3-bromo-2,5-dimethoxyaniline) fails because the precise combination of the para-bromine and the ortho- and meta-methoxy groups dictates both the compound's reactivity profile and its molecular recognition properties [1]. The bromine substituent is essential for enabling transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), while the electron-donating methoxy groups modulate the electronic density of the ring, influencing both the rate of oxidative addition at the C–Br bond and the binding affinity toward biological targets [2]. In the context of FBDD, the compound's specific substitution pattern was shown to confer a distinct binding mode to the FtsY protein, with a measured KD of ~480 μM that differs substantially from other fragment hits identified in the same primary screen, demonstrating that even subtle structural variations yield quantitatively different target engagement profiles [3].

Non-brominated parent
2,5-Dimethoxyaniline lacks the aryl bromide cross-coupling handle, eliminating key diversification routes.
Regioisomeric bromoanilines
Different bromine position alters ring electronics and target binding; FtsY affinity profile may not transfer.
Physical property mismatch
Markedly lower melting point vs. non-brominated analog may require refrigerated storage and adapted handling protocols.

Quantitative Differentiation Evidence


SPR Binding Affinity to Bacterial FtsY Protein

In a primary fragment-based drug discovery screen targeting the bacterial signal recognition particle receptor FtsYNG, 4-bromo-2,5-dimethoxyaniline (designated Fragment 3) exhibited an equilibrium dissociation constant (KD) of ~480 ± 20 μM as measured by surface plasmon resonance (SPR) [1]. In the same study, two other fragment hits—Fragment 1 and Fragment 2—both displayed KD values of ~100 ± 20 μM under identical experimental conditions [1]. This represents a ~4.8-fold lower binding affinity for Fragment 3 relative to Fragments 1 and 2, establishing that within this FBDD campaign, 4-bromo-2,5-dimethoxyaniline occupies a quantitatively distinct affinity tier that may be advantageous for fragment elaboration strategies where weaker initial hits are preferred to allow greater gains during chemical optimization [2].

SPR Binding Affinity
Head-to-head
Fragment 3: KD ~480 ± 20 μM
Fragments 1,2: ~100 ± 20 μM
Supports fragment elaboration affinity context
Reported SPR conditions; 1:1 Langmuir fitting
Fragment-based drug discovery Surface plasmon resonance Signal recognition particle

Antimicrobial Zone-of-Inhibition Activity

In a zone-of-inhibition assay using Escherichia coli BL21, 4-bromo-2,5-dimethoxyaniline (Fragment 3) produced an inhibition zone of 10 mm when 150 μg was applied to a filter paper disc, compared to 9 mm for Fragment 1 under identical conditions [1]. Fragment 2 produced no distinct aseptic zone, indicating negligible antimicrobial activity [1]. While the difference between Fragment 3 and Fragment 1 is small (1 mm), it demonstrates that 4-bromo-2,5-dimethoxyaniline possesses detectable, albeit modest, antimicrobial activity against this Gram-negative model organism, differentiating it from Fragment 2 which was inactive in this assay [2].

Antimicrobial Zone of Inhibition
Head-to-head
Fragment 3: 10 mm (150 μg)
Fragment 1: 9 mm; Fragment 2: inactive
Reported antimicrobial screening response
E. coli BL21 disk diffusion assay; DMSO negative control
Antimicrobial screening Zone of inhibition Gram-negative bacteria

Regioselective Synthetic Access

Electrophilic bromination of 2,5-dimethoxyaniline proceeds with high regioselectivity for the para position (C-4) due to the combined directing effects of the amino group (ortho/para-directing) and the two methoxy substituents, which collectively deactivate the positions ortho to the methoxy groups while leaving the para position relative to the amine as the most electron-rich and sterically accessible site . Electrochemical bromination methods applied to anilines with electron-donating groups such as methoxy substituents achieve para-monobromination yields of 70–98% with regioselectivities exceeding 95% for the para product [1]. In contrast, unsubstituted aniline under direct bromination conditions (Br₂ without directing auxiliaries) yields mixtures of ortho- and para-monobromo products along with polybrominated species, requiring additional purification steps [2]. This class-level inference indicates that 4-bromo-2,5-dimethoxyaniline benefits from a synthetically favorable bromination profile, enabling higher batch-to-batch consistency and purity compared to regioisomeric bromoanilines lacking the methoxy directing groups.

Regioselective para-Bromination
Class-level
Reported >95% para selectivity
Yield 70–98%
Supports isomeric purity assessment
Class-level electrochemical inference; requires batch verification
Electrophilic aromatic bromination Regioselectivity Aniline functionalization

Physicochemical Property Differentiation

4-Bromo-2,5-dimethoxyaniline (MW 232.07 g·mol⁻¹) differs substantially from its non-brominated parent 2,5-dimethoxyaniline (MW 153.18 g·mol⁻¹) in key physicochemical parameters relevant to both biological screening and synthetic handling . The bromine atom increases the molecular weight by ~79 Da and raises the lipophilicity (estimated ΔLogP ≈ +0.8 to +1.2 based on the Hansch π constant for aromatic bromine; this is a class-level inference derived from substituent constant tables [1]). The melting point of 4-bromo-2,5-dimethoxyaniline is reported as 34–38 °C , while 2,5-dimethoxyaniline melts at 79–82 °C , representing a melting point depression of approximately 41–48 °C upon bromination. This lower melting point near ambient temperature has implications for handling and formulation: 4-bromo-2,5-dimethoxyaniline may require refrigerated storage to maintain a solid physical form, whereas the parent aniline is a stable solid at room temperature.

Physicochemical Differentiation
Cross-study comparable
ΔMW +78.9 g·mol⁻¹
Δmp −41 to −48 °C
ΔLogP ~+0.8–1.2
Differentiates handling and storage requirements
LogP estimated from Hansch constants; review supplier CoA
Physicochemical properties LogP Melting point

Recommended Application Scenarios


Fragment-Based Drug Discovery Targeting SRP Pathway

4-Bromo-2,5-dimethoxyaniline is a structurally validated fragment hit for the FtsYNG domain of the bacterial SRP receptor, with a confirmed KD of ~480 μM (SPR) and a solved X-ray co-crystal structure at 1.85 Å resolution (PDB 6DLX) . The fragment occupies both the Trp343 and Phe365 binding pockets within the RNA interaction site, forming hydrogen bonds with Gly311 [1]. This compound is suitable for fragment elaboration campaigns aiming to improve affinity from this validated starting point, leveraging commercially available analogs to explore structure-activity relationships. Its weaker affinity relative to co-identified Fragment 1 and Fragment 2 (~100 μM) may be advantageous for fragment growth strategies where the initial KD should be within the detectable but non-saturating range of biophysical assays .

Synthesis of Bioactive Phenylpiperazine Heterocycles

The primary amine of 4-bromo-2,5-dimethoxyaniline can be elaborated to piperazine derivatives via reaction with bis(2-chloroethyl)amine or through stepwise N-alkylation/cyclization sequences, yielding 1-(4-bromo-2,5-dimethoxyphenyl)piperazine . This phenylpiperazine scaffold serves as a key intermediate for central nervous system (CNS) receptor ligands, including 5-HT₂A/₂C partial agonists based on the 4-bromo-2,5-dimethoxyphenethylamine pharmacophore [1]. The para-bromine substituent remains available for late-stage Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, while the methoxy groups modulate the electron density and metabolic stability of the final compounds .

Palladium-Catalyzed Cross-Coupling Building Block

The aryl bromide functionality of 4-bromo-2,5-dimethoxyaniline enables its use as a substrate in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions for the construction of biaryl and N-arylated compound libraries . Unlike simpler bromoanilines such as 4-bromoaniline, the electron-rich 2,5-dimethoxy substitution pattern modulates the rate of oxidative addition at the C–Br bond, potentially requiring adjusted catalyst loadings or reaction conditions relative to electron-neutral aryl bromides [1]. The free primary amine can be used directly in coupling reactions without protection under certain conditions (e.g., copper-catalyzed cross-coupling with aryl bromides at room temperature using 6-hydroxypicolinhydrazide ligands), streamlining synthetic routes that require both the aniline NH₂ and the aryl bromide as reactive handles .

Analytical Reference Standard for Brominated Derivatives

Due to its well-defined structure and commercial availability at ≥98% purity , 4-bromo-2,5-dimethoxyaniline serves as an analytical reference standard for the development of GC-MS, LC-MS, and NMR methods aimed at detecting and quantifying brominated dimethoxyaniline derivatives in complex matrices [1]. The compound's distinctive isotopic pattern from the bromine atom (1:1 ratio of M and M+2 peaks) provides a characteristic mass spectrometric signature, while its melting point of 34–38 °C and boiling point of approximately 242.8 °C at 760 mmHg define the thermal parameters for gas chromatographic separation. This application extends to forensic and environmental analytical laboratories that require authentic reference materials of positional isomers within the bromodimethoxyaniline class [2].

Application
Selection Property
Validation Focus
SRP fragment elaboration
Reported FtsY binding affinity profile
SPR binding and X-ray co-crystal validation
Phenylpiperazine synthesis
Primary amine and bromine synthetic handles
Cross-coupling efficiency and CNS receptor assays
Cross-coupling building block
Electron-rich aryl bromide reactivity
Reaction condition optimization
Analytical reference standard
Bromine isotopic pattern and thermal properties
GC-MS/LC-MS method development
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